Pentadecanal dimethylacetal

Description

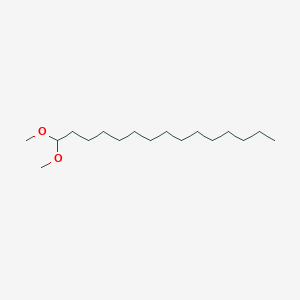

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxypentadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18-2)19-3/h17H,4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBWFLHYJBJGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456313 | |

| Record name | Pentadecane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52517-73-4 | |

| Record name | Pentadecane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Pentadecanal Dimethylacetal

Stereoselective Synthesis of Pentadecanal (B32716) Dimethylacetal and Related Aldehydic Acetals

The creation of stereocenters, particularly at the α-position to an acetal (B89532), is a crucial aspect of modern synthetic chemistry. While direct stereoselective synthesis of pentadecanal dimethylacetal is not extensively documented, general methodologies developed for α-aldehydic dimethylacetal structures can be applied.

Organocatalytic Approaches to α-Aldehydic Dimethylacetal Structures

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. nih.govrsc.org These methods often involve the formation of a transient enamine species from the aldehyde and a chiral secondary amine catalyst, which then reacts with an electrophile.

One prominent strategy is the α-oxidation of aldehydes, which can be a precursor step to forming α-hydroxy or other functionalized acetals. For instance, the use of L-proline as a catalyst in the reaction of aldehydes with nitrosobenzene (B162901) can generate α-oxyaldehydes with high enantioselectivity. nih.gov This approach could theoretically be adapted to synthesize α-functionalized pentadecanal derivatives, which can then be converted to the corresponding dimethylacetal.

Similarly, direct and enantioselective organocatalytic α-chlorination of aldehydes has been achieved using enamine catalysis. organic-chemistry.org This provides a pathway to chiral α-chloro aldehydes, which are versatile synthons. The subsequent conversion of the aldehyde to a dimethylacetal would yield the α-chloro pentadecanal dimethylacetal.

Table 1: Illustrative Organocatalytic α-Functionalization of Aldehydes

| Aldehyde Substrate | Catalyst | Electrophile | Product Type | Potential Application to Pentadecanal |

| Propanal | L-Proline | Nitrosobenzene | α-Oxy-propanal | Synthesis of α-hydroxypentadecanal dimethylacetal |

| Octanal | Chiral Amine | N-Chlorosuccinimide (NCS) | α-Chloro-octanal | Synthesis of α-chloropentadecanal dimethylacetal |

This table presents generalized reactions that could be adapted for pentadecanal.

Chemo-enzymatic Routes to Pentadecanal Dimethylacetal Precursors

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient synthetic pathways. nih.gov Enzymes can be used to create chiral precursors to pentadecanal, which can then be chemically converted to the target dimethylacetal.

For example, a multi-enzymatic cascade reaction can be employed for the synthesis of chiral fragrance aldehydes. mdpi.com This often involves a carboxylate reductase to convert a carboxylic acid to an aldehyde. By starting with a suitably substituted carboxylic acid, a chiral precursor to pentadecanal could be generated. This enzymatic reduction is highly selective and can provide access to enantiomerically enriched aldehydes.

Another approach involves the kinetic resolution of racemic alcohols by lipases, which can be precursors to the desired aldehyde. The resolved chiral alcohol can then be oxidized to the aldehyde, which is subsequently protected as the dimethylacetal.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. fiveable.meyoutube.com Pentadecanal dimethylacetal can be both a product of and a starting material for such transformations.

Oxidation and Reduction Pathways Relevant to Pentadecanal Dimethylacetal Formation

The formation of pentadecanal dimethylacetal typically starts from pentadecanal, which itself can be synthesized through various oxidation or reduction pathways.

Oxidation of Primary Alcohols: Pentadecanol can be oxidized to pentadecanal using a variety of reagents. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Collins' reagent (CrO3-pyridine complex) are often used to avoid over-oxidation to the carboxylic acid. imperial.ac.uk

Reduction of Carboxylic Acid Derivatives: Derivatives of pentadecanoic acid can be reduced to form pentadecanal. For instance, the reduction of an ester or an acyl chloride using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can yield the aldehyde. vanderbilt.edu

Once pentadecanal is obtained, it can be converted to pentadecanal dimethylacetal through acetalization, typically by reacting it with methanol (B129727) in the presence of an acid catalyst. researchgate.netorganic-chemistry.org

Table 2: Selected Reagents for the Synthesis of Aldehydes

| Starting Material | Reagent | Product |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Ester | Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde |

| Acyl Chloride | Lithium tri-tert-butoxyaluminum hydride | Aldehyde |

Formation of Higher-Order Chemical Structures from Pentadecanal Dimethylacetal as a Building Block

The acetal group in pentadecanal dimethylacetal serves as a protecting group for the aldehyde functionality. This allows for chemical modifications on other parts of the molecule without affecting the aldehyde. The aldehyde can then be deprotected under acidic conditions when needed for subsequent reactions. nih.gov

For example, if the carbon chain of pentadecanal dimethylacetal contains other functional groups, these can be selectively manipulated. The protected aldehyde can then be revealed to participate in reactions such as Wittig reactions, aldol (B89426) condensations, or reductive aminations to build more complex molecules.

Reaction Mechanisms and Kinetics in Dimethylacetal Chemistry

The formation of a dimethylacetal from an aldehyde and methanol is a reversible reaction catalyzed by acid. The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of methanol to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule leads to the formation of a resonance-stabilized carbocation. Finally, a second molecule of methanol attacks this carbocation, and deprotonation yields the acetal.

The kinetics of this reaction are dependent on the concentration of the acid catalyst, the reactants, and the removal of water, which drives the equilibrium towards the formation of the acetal. The stability of the acetal itself is sensitive to acidic conditions, a property that is exploited for its removal as a protecting group. nih.gov

Sophisticated Analytical Methodologies for the Characterization of Pentadecanal Dimethylacetal in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Pentadecanal (B32716) dimethylacetal from complex mixtures, thereby enabling its precise measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of fatty aldehydes, often after their conversion to more stable derivatives like dimethylacetals. nih.gov The analysis of long-chain fatty aldehydes as their dimethylacetal (DMA) derivatives is a well-established technique. nih.gov These derivatives exhibit good resolution from corresponding fatty acid methyl esters on both polar and non-polar GC columns. nih.gov

In the mass spectrometric analysis of aldehyde DMAs using Electron Ionization (EI), characteristic fragment ions are observed. A prominent ion is typically found at [M-31]+, resulting from the loss of a methoxy (B1213986) group, and another significant ion appears at an m/z of 75. nih.gov For long-chain aldehydes, the base peak in the mass spectrum is often observed at m/z 82. scirp.org While direct GC-MS analysis of underivatized fatty aldehydes is possible, it is generally less sensitive. nih.gov

Interactive Data Table: GC-MS Parameters for Aldehyde Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column Type | Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 μm df) | sigmaaldrich.com |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | researchgate.net |

| Characteristic Ions (DMA) | [M-31]+, m/z 75 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable technique in the fields of lipidomics and metabolomics, offering a powerful platform for the comprehensive analysis of lipids, including plasmalogens from which Pentadecanal can be derived. youtube.combiorxiv.orgnih.gov LC-MS based approaches are crucial for distinguishing individual lipid molecular species, which is often a challenge with other methods like gas chromatography. nih.gov

In lipidomics, LC-MS is widely used for its ability to separate complex lipid mixtures and provide detailed structural information through tandem mass spectrometry (MS/MS). youtube.comnih.gov This is particularly important for differentiating between closely related lipid species, such as plasmalogens and their corresponding plasmanyl ether lipids. biorxiv.orgacs.org The chromatographic separation, typically using reversed-phase liquid chromatography, improves the ability to identify and quantify lipids, and can also enhance sensitivity by separating minor lipids from major ones. youtube.com Recent advancements in LC-MS/MS have enabled the development of targeted and multiplexed selected reaction monitoring (SRM) methods for the sensitive and selective identification and quantification of specific plasmalogen species. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about Pentadecanal dimethylacetal, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules, including acetals. slideshare.net In the ¹H NMR spectrum of an acetal (B89532), the proton on the acetal carbon (CH(OR)₂) typically appears in the region of δ 4.5-6 ppm. bbhegdecollege.com The protons of the methoxy groups (-OCH₃) in a dimethylacetal would be expected to produce a signal around δ 3.5-4 ppm. bbhegdecollege.com The complexity of the NMR spectrum can sometimes be increased by the magnetic non-equivalence of protons, for instance, the methylene (B1212753) protons in a diethyl acetal can be diastereotopic and show different chemical shifts. stackexchange.com

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of lipid species by providing highly accurate mass measurements. avantiresearch.comresearchgate.net This level of precision allows for the determination of the elemental composition of a molecule, which is essential for distinguishing between isobaric species—molecules that have the same nominal mass but different exact masses. avantiresearch.comiaph.es In lipidomics, HRMS instruments like Orbitraps or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can achieve mass accuracies in the parts-per-million (ppm) range. researchgate.netnih.gov This capability is crucial for overcoming challenges in lipid analysis, such as interferences from isotopes and isobars. avantiresearch.com For example, the partial overlap between the M+2 isotopologue of one lipid species and the monoisotopic peak of a related species with one less double bond can cause a significant mass shift, complicating direct accurate mass searching. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical step to ensure the accurate and sensitive analysis of Pentadecanal dimethylacetal, especially from complex biological matrices. epa.gov Given the inherent volatility, polarity, and instability of aldehydes, derivatization is a commonly employed strategy to improve their analytical characteristics for both GC-MS and LC-MS. nih.gov

For GC-MS analysis, derivatization is often necessary to increase the volatility of aldehydes. nih.govmdpi.com A widely used derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oxime derivatives. nih.govsigmaaldrich.com These derivatives are highly volatile and can be readily analyzed by GC-MS, often with enhanced sensitivity, especially when using negative chemical ionization (NCI) mode. researchgate.net Another common approach involves the conversion of aldehydes to their dimethylacetals, which are stable and exhibit good chromatographic properties. nih.govacs.org

In the context of LC-MS, derivatization can be used to improve ionization efficiency and chromatographic separation. nih.gov 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic reagent that reacts with aldehydes to form hydrazones, which can be analyzed by HPLC with UV or mass spectrometric detection. nih.gov

Interactive Data Table: Derivatization Reagents for Aldehyde Analysis

| Reagent | Derivative Formed | Analytical Technique | Advantages | Reference |

|---|---|---|---|---|

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS (especially NCI mode) | High sensitivity, quantitative reaction | nih.govsigmaaldrich.comresearchgate.net |

| 2,4-dinitrophenylhydrazine (DNPH) | Hydrazone | LC-MS, HPLC-UV | Robust, simple, reproducible | nih.gov |

| Methanol (B129727) (acid-catalyzed) | Dimethylacetal | GC-MS | Stable derivative, good chromatographic separation | nih.govacs.org |

Investigation of Biological and Biochemical Roles of Pentadecanal Dimethylacetal in Non Human Systems

Involvement in Microbial Physiology and Interactions

The study of pentadecanal (B32716) and its derivatives, including pentadecanal dimethylacetal, has provided valuable insights into the chemical signaling and competitive interactions within microbial communities. These molecules can influence key microbial processes such as biofilm formation and quorum sensing, which are critical for bacterial survival and pathogenesis.

Influence on Bacterial Biofilm Formation and Quorum Sensing Mechanisms by Pentadecanal Derivatives

Pentadecanal, a long-chain fatty aldehyde produced by the Antarctic bacterium Pseudoalteromonas haloplanktis TAC125, has been identified as a potent inhibitor of biofilm formation in the opportunistic pathogen Staphylococcus epidermidis. researchgate.net However, the high reactivity of the aldehyde functional group can lead to a loss of this anti-biofilm activity. researchgate.net To address this instability, more chemically stable derivatives have been synthesized, including pentadecanoic acid and pentadecanal dimethylacetal (also known as 1,1-dimethoxypentadecane). researchgate.netnih.gov

| Compound | Chemical Nature | Observed Anti-Biofilm Activity | Proposed Mechanism of Action |

|---|---|---|---|

| Pentadecanal | Naturally Occurring Aldehyde | Inhibition of biofilm formation | Interference with AI-2/LuxS quorum sensing system |

| Pentadecanoic Acid | Synthetic Carboxylic Acid Derivative | Inhibition of biofilm formation | Quorum sensing modulation |

| Pentadecanal Dimethylacetal | Synthetic Acetal (B89532) Derivative | Inhibition of biofilm formation | Probable quorum sensing modulation |

Role in Inter-species Chemical Communication

While the direct role of pentadecanal dimethylacetal in inter-species chemical communication has not been explicitly documented, the activity of its parent compound, pentadecanal, offers a strong basis for its potential involvement in such processes. The ability of pentadecanal produced by P. haloplanktis to interfere with the quorum sensing system of S. epidermidis is a clear example of inter-species signaling. researchgate.net This interaction, where a molecule from one species affects the behavior of another, is a fundamental aspect of microbial ecology.

Given that pentadecanal dimethylacetal retains the anti-biofilm and likely the quorum sensing modulatory activity of pentadecanal, it is plausible that it could also function as an inter-species signaling molecule. researchgate.netnih.gov Long-chain fatty acids and their derivatives are known to act as signaling molecules in various microbial communities, influencing processes such as virulence, antibiotic production, and biofilm formation. nih.gov Therefore, it can be hypothesized that in a mixed microbial environment, the presence of pentadecanal dimethylacetal could influence the behavior and gene expression of susceptible bacterial species, potentially altering the community structure and dynamics. However, specific studies demonstrating this for pentadecanal dimethylacetal are currently lacking.

Contribution to Lipid Metabolism and Signaling Pathways

As a long-chain aliphatic molecule, pentadecanal dimethylacetal is structurally related to key components of lipid metabolism. Its biochemical fate and its presence within cellular lipidomes are important aspects of its biological investigation.

Analysis of Lipidomic Profiles Containing Pentadecanal Dimethylacetal

Comprehensive lipidomic analyses of various organisms have been instrumental in identifying a vast array of lipid species. However, a review of major lipidomics databases and published lipidomic profiles, including those of Pseudoalteromonas haloplanktis, the producer of the parent compound pentadecanal, does not currently indicate the natural occurrence of pentadecanal dimethylacetal. nih.govnih.gov The lipid A structure of P. haloplanktis has been characterized and is composed of more typical fatty acyl chains. nih.gov

The absence of pentadecanal dimethylacetal in these profiles suggests that it is not a common endogenous lipid. It is primarily considered a synthetic derivative created for its enhanced chemical stability. researchgate.netnih.gov It is possible that it could be formed as a minor, transient metabolite under specific and as-yet-unidentified physiological conditions, or as an artifact during sample preparation involving methanol (B129727). However, there is currently no direct evidence to support its natural presence in cellular lipidomes.

Enzymatic Transformations and Bioreactivity in Cellular Models

While direct studies on the enzymatic transformations of pentadecanal dimethylacetal are not available, its metabolic fate can be inferred from the known biochemistry of acetals and long-chain aliphatic molecules. In general, acetals are susceptible to hydrolysis under acidic conditions to yield the parent aldehyde and the corresponding alcohols. inchem.org In a biological context, this hydrolysis can be facilitated by enzymes in acidic cellular compartments or in the acidic environment of the stomach in animal models. inchem.org Thus, it is anticipated that pentadecanal dimethylacetal would be hydrolyzed in vivo to pentadecanal and two molecules of methanol. inchem.org

Following hydrolysis, the resulting pentadecanal would be subject to further enzymatic transformation. Fatty aldehydes in cells are typically either oxidized to the corresponding carboxylic acid (pentadecanoic acid) by fatty aldehyde dehydrogenase or reduced to the corresponding fatty alcohol (1-pentadecanol) by an alcohol dehydrogenase. researchgate.net Pentadecanoic acid can then be further metabolized through pathways such as beta-oxidation. The methanol produced would be metabolized by alcohol dehydrogenases. Therefore, the primary bioreactivity of pentadecanal dimethylacetal in a cellular model is likely its conversion back to the more reactive pentadecanal, which then enters established lipid metabolic pathways.

| Metabolic Step | Substrate | Probable Enzyme Class | Product(s) |

|---|---|---|---|

| Hydrolysis | Pentadecanal Dimethylacetal | Acid catalysis / Hydrolases | Pentadecanal + Methanol (2 eq.) |

| Oxidation | Pentadecanal | Fatty Aldehyde Dehydrogenase | Pentadecanoic Acid |

| Reduction | Pentadecanal | Alcohol Dehydrogenase | 1-Pentadecanol |

Interactions with Biological Macromolecules in Vitro

The interaction of lipids and lipid-like molecules with proteins and other macromolecules is crucial for a multitude of cellular functions. While there are no specific in vitro studies detailing the interaction of pentadecanal dimethylacetal with biological macromolecules, its physicochemical properties allow for predictions about its likely binding behavior.

As a long-chain aliphatic molecule, pentadecanal dimethylacetal is predominantly hydrophobic. Such molecules are known to interact with proteins through non-covalent forces, primarily hydrophobic interactions. nih.govnih.gov In an aqueous environment, the hydrophobic alkyl chain of pentadecanal dimethylacetal would tend to associate with nonpolar regions of proteins, such as hydrophobic pockets or the nonpolar interior of folded protein domains, to minimize its contact with water. nih.gov These interactions are a major driving force in protein folding and the binding of lipidic ligands. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling pentadecanal dimethylacetal in laboratory settings?

- Methodological Answer : Given the limited toxicological data ( ), researchers should implement stringent safety measures. These include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct experiments in fume hoods to avoid inhalation of vapors .

- Emergency protocols: Immediate flushing of eyes/skin with water for 15+ minutes and consultation with a physician after exposure .

- Waste disposal: Segregate and treat waste via certified biohazard disposal services to mitigate environmental risks .

Q. What synthetic routes are available for preparing pentadecanal dimethylacetal, and how can purity be optimized?

- Methodological Answer : Acetal formation typically involves acid-catalyzed reactions between aldehydes and alcohols. For pentadecanal dimethylacetal:

- Catalysts : Use mild acids (e.g., p-toluenesulfonic acid) under anhydrous conditions to avoid side reactions .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in non-polar solvents to isolate high-purity product. Monitor purity via GC-MS or NMR .

Q. How can researchers characterize pentadecanal dimethylacetal’s structural and functional properties?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm acetal proton signals (δ 3.2–4.0 ppm) and -NMR for carbonyl carbon absence .

- Chromatography : HPLC with UV detection (λ = 210–250 nm) to assess purity.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (CHO, exact mass 270.256) .

Advanced Research Questions

Q. How does the stability of pentadecanal dimethylacetal vary under different pH and temperature conditions?

- Methodological Answer :

- Experimental design : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).

- Data analysis : Calculate half-life (t) using first-order kinetics. Acidic conditions (pH < 4) may hydrolyze the acetal to pentadecanal, as seen in analogous systems . Validate with kinetic isotope effects or computational modeling (DFT) to elucidate reaction pathways .

Q. What strategies can resolve contradictions in reported bioactivity data for pentadecanal derivatives?

- Methodological Answer :

- Meta-analysis : Systematically review literature to identify variables (e.g., cell lines, assay conditions) causing discrepancies.

- Standardization : Replicate studies using identical protocols (e.g., S1P lyase activity assays with derivatized pentadecanal ).

- Statistical validation : Apply ANOVA or Bayesian inference to assess significance of conflicting results .

Q. How can derivatization techniques enhance the detection sensitivity of pentadecanal dimethylacetal in biological matrices?

- Methodological Answer :

- Derivatization : React with 5,5-dimethyl cyclohexanedione (CHD) under optimized conditions (60°C, 30 min, 0.1 M acetic acid) to form stable adducts detectable via LC-MS/MS .

- Validation : Spike-and-recovery experiments in plasma/tissue homogenates to determine limits of detection (LOD < 1 nM) and quantify matrix effects .

Q. What experimental frameworks are recommended for assessing pentadecanal dimethylacetal’s interactions with lipid-metabolizing enzymes?

- Methodological Answer :

- Enzyme kinetics : Use recombinant S1P lyase in vitro assays. Vary substrate concentrations (1–100 µM) and measure and via Michaelis-Menten plots .

- Inhibition studies : Test competitive/non-competitive inhibition using Lineweaver-Burk analysis. Cross-validate with molecular docking simulations (AutoDock Vina) to predict binding affinities .

Methodological & Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing and analyzing pentadecanal dimethylacetal?

- Methodological Answer :

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols in supplementary materials, including NMR spectra and chromatograms .

- Collaborative validation : Share samples with independent labs for cross-verification of purity and bioactivity .

Q. What statistical approaches are critical for interpreting dose-response data in pentadecanal dimethylacetal toxicity studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.